1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)-

Catalog No.
S15778535
CAS No.
651314-29-3
M.F
C12H14N2S
M. Wt
218.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)-

CAS Number

651314-29-3

Product Name

1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)-

IUPAC Name

5-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethynyl]-1,3-thiazole

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

InChI

InChI=1S/C12H14N2S/c1-4-12(5-2-8-14(12)7-1)6-3-11-9-13-10-15-11/h9-10H,1-2,4-5,7-8H2

InChI Key

QUAAHPLRURZXII-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN2C1)C#CC3=CN=CS3

1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- is a complex organic compound classified within the pyrrolizine family. Pyrrolizines are bicyclic structures that consist of a five-membered pyrrole ring fused to a six-membered ring. This particular compound features a thiazole moiety attached via an ethynyl group, contributing to its unique chemical and biological properties. The molecular formula of 1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- is C12_{12}H14_{14}N2_2S, with a molecular weight of approximately 218.32 g/mol. Its structure allows for diverse reactivity and potential applications in various scientific fields, particularly in medicinal chemistry and synthetic organic chemistry.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids. The oxidation typically targets the pyrrolizine ring, modifying its electronic properties.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines. These transformations are crucial for developing derivatives with enhanced biological activity.
  • Substitution: Nucleophilic substitution reactions can occur at the thiazolylethynyl group, allowing for the introduction of various substituents. Common reagents for these reactions include alkyl halides and organometallic compounds.

The biological activity of 1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- is notable due to its potential therapeutic effects. Pyrrolizine derivatives have been studied for various biological activities, including:

  • Cytotoxicity: Some derivatives exhibit cytotoxic effects against cancer cells, making them candidates for anticancer drug development.
  • Neurotoxicity: Certain pyrrolizine compounds have shown neurotoxic effects, which are important in understanding their safety profiles.
  • Hepatotoxicity: This compound may also exhibit hepatotoxic properties, necessitating further investigation into its metabolic pathways and safety .

The synthesis of 1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- can be approached through various methods:

  • Multi-step Organic Synthesis: This typically involves constructing the pyrrolizine core followed by functionalization at the thiazole position. Precise reaction conditions must be optimized to achieve high yields and purity.
  • Rearrangement Techniques: Alternative synthetic routes may include rearrangement reactions that utilize precursors like trichloromethyl derivatives of pyrrolizine to form the desired structure .

1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- has several applications across different fields:

  • Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting cancer and other diseases.
  • Synthetic Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules, facilitating research into new reaction mechanisms.
  • Material Science: Its chemical properties may also lead to applications in developing new materials with specific functionalities.

Understanding the interactions of 1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- with biological targets is crucial for elucidating its mechanism of action. Key findings from interaction studies indicate:

  • Binding Affinities: Research has shown that this compound can bind to specific enzymes or receptors, influencing biological pathways such as enzyme inhibition or cellular signaling alterations.
  • Mechanism of Action: The thiazolylethynyl group enhances its ability to interact with molecular targets, which is vital for optimizing its therapeutic potential.

Several compounds share structural similarities with 1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)-. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
HexahydropyrrolizineC7_{7}H13_{13}NLacks the thiazole group; simpler structure
Methyl hexahydro-1H-pyrrolizine-7a-carboxylateC12_{12}H15_{15}N2_{2}O_2Contains a carboxylate group; broader applications
2-Hexahydro-1H-pyrrolizin-7a-yl acetonitrileC10_{10}H14_{14}N2_{2}Features acetonitrile; different functional group

The presence of the thiazole moiety in 1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- distinguishes it from other similar compounds, enhancing its reactivity and potential biological activities. This unique structural feature contributes significantly to its specific interactions within biological systems and its applicability in medicinal chemistry.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

218.08776963 g/mol

Monoisotopic Mass

218.08776963 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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